5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Overview
Description
5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents.
Pyrrolopyrazine derivatives: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and nitrile groups make it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C10H8BrN3 |
---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H8BrN3/c1-5-8-7(3-12)4-13-10(8)14-6(2)9(5)11/h4H,1-2H3,(H,13,14) |
InChI Key |
GPDSXWIXMALBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=NC(=C1Br)C)C#N |
Origin of Product |
United States |
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